molecular formula C11H10N2O2 B1403710 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde CAS No. 870837-70-0

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Cat. No. B1403710
M. Wt: 202.21 g/mol
InChI Key: BFARODQVUOAKSJ-UHFFFAOYSA-N
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Description

“4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been well-documented in the literature . For instance, Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and evaluated them for antioxidant potential .


Molecular Structure Analysis

The molecular structure of “4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde” is characterized by the presence of a benzene ring linked to an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They have been used as synthons in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

Synthesis and Biological Properties

  • Synthetic Methods : Research on the synthesis of vanillin, a compound structurally related to "4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde," details promising and practical methods for the synthesis of aromatic aldehydes. These methods have implications for the pharmaceutical, perfumery, and food flavoring industries (Tan Ju & Liao Xin, 2003).

  • Antioxidant Evaluation : Isoxazolone derivatives, synthesized through reactions involving aromatic aldehydes, exhibit significant biological and medicinal properties. The synthesis involves a three-component reaction among aromatic aldehydes, showcasing the versatile applications of compounds like "4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde" in creating biologically active molecules (Rima Laroum et al., 2019).

Catalytic Applications

  • Catalytic Oxidation : Research on the catalytic oxidation of lignins into aromatic aldehydes, such as vanillin, highlights the process trends and development prospects. This research underlines the potential use of "4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde" in catalytic processes for producing valuable chemicals from renewable resources (V. Tarabanko & N. Tarabanko, 2017).

Environmental Applications

  • Organic Pollutants Treatment : The enzymatic approach for the remediation of organic pollutants highlights the use of redox mediators in enhancing the degradation efficiency of recalcitrant compounds. This research suggests potential environmental applications of "4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde" in wastewater treatment and pollution remediation (Maroof Husain & Q. Husain, 2007).

Material Science Applications

  • Zeolite Imidazolate Frameworks : The development of zeolite imidazolate frameworks (ZIFs), which are a subclass of metal-organic frameworks (MOFs), emphasizes the importance of imidazole linkers. These frameworks have diverse applications, hinting at the potential material science applications of "4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde" in the creation of novel nanomaterials (S. S. Sankar et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, 4-(1H-Imidazol-1-yl)benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Imidazole-containing compounds have shown promise in various areas of research. For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This suggests that “4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde” and similar compounds could have potential applications in the development of new drugs.

properties

IUPAC Name

4-imidazol-1-yl-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11-6-9(7-14)2-3-10(11)13-5-4-12-8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFARODQVUOAKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Synthesis routes and methods

Procedure details

Potassium carbonate (2.0 g) and imidazole (662 mg) were added to a DMF (20 mL) solution of 4-fluoro-3-methoxybenzaldehyde (1.50 g). The reaction solution was agitated at 80° C. overnight, water and ethyl acetate were added to the reaction solution, and the organic layer was partitioned. After the obtained organic layer was washed with a saturated saline solution, it was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography (elution solvent: hexane:ethyl acetate=3:1→ethyl acetate →ethyl acetate:methanol=10:1), and 960 mg of the title compound was obtained. The physical properties of the compound are as follows.
Quantity
2 g
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reactant
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662 mg
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reactant
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20 mL
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reactant
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1.5 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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